

# Augustine: A Novel Kinase Inhibitor Targeting EGFR for Cancer Therapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Angustin B*

Cat. No.: *B563228*

[Get Quote](#)

An In-depth Technical Guide on the Discovery and Characterization of a Next-Generation Tyrosine Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

**Abstract:** The epidermal growth factor receptor (EGFR) is a well-validated target in oncology, with aberrant signaling driving the proliferation and survival of various tumor types. This whitepaper details the discovery and comprehensive characterization of "Augustine," a novel, potent, and selective small-molecule inhibitor of EGFR. We present key preclinical data, including biochemical and cellular activity, kinase selectivity, and detailed experimental protocols. This document serves as a technical guide for researchers in the field of kinase inhibitor development.

## Introduction to Augustine and its Target

Augustine is a next-generation, ATP-competitive tyrosine kinase inhibitor designed to target both wild-type and certain mutant forms of the Epidermal Growth Factor Receptor (EGFR). EGFR is a member of the ErbB family of receptor tyrosine kinases and plays a crucial role in regulating cell growth, proliferation, and survival. Dysregulation of the EGFR signaling pathway is a key driver in the pathogenesis of several cancers, making it a prime target for therapeutic intervention.<sup>[1]</sup> Augustine was identified through a high-throughput screening campaign followed by structure-activity relationship (SAR) optimization to enhance potency and selectivity.

## Quantitative Data Summary

The following tables summarize the in vitro activity and selectivity of Augustine.

Table 1: Biochemical Potency of Augustine against EGFR

Kinase Target	IC50 (nM)	Assay Format
EGFR (Wild-Type)	1.2	HTRF Assay
EGFR (L858R)	0.8	HTRF Assay
EGFR (T790M)	15.4	HTRF Assay

IC50 values represent the concentration of Augustine required to inhibit 50% of the kinase activity.

Table 2: Kinase Selectivity Profile of Augustine

Kinase	% Inhibition at 1 $\mu$ M
EGFR	98%
HER2 (ErbB2)	35%
HER4 (ErbB4)	42%
VEGFR2	12%
PDGFR $\beta$	8%
c-Met	5%
SRC	18%

Selectivity was assessed against a panel of related and unrelated kinases to determine off-target activity.

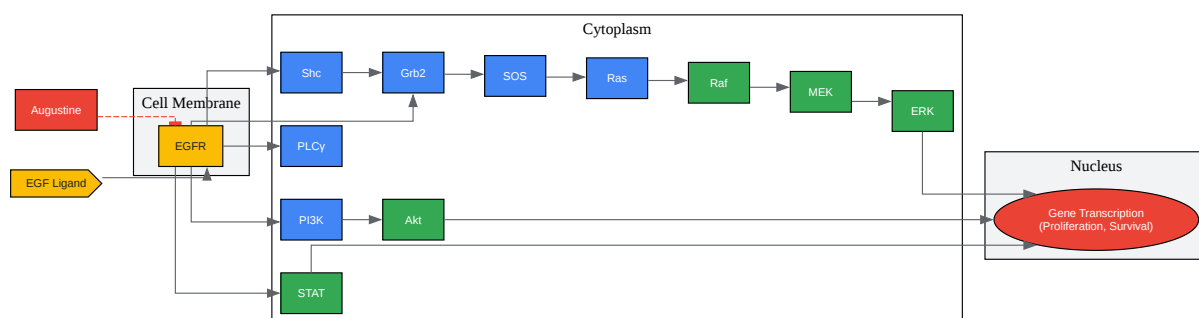
Table 3: Cellular Activity of Augustine in Cancer Cell Lines

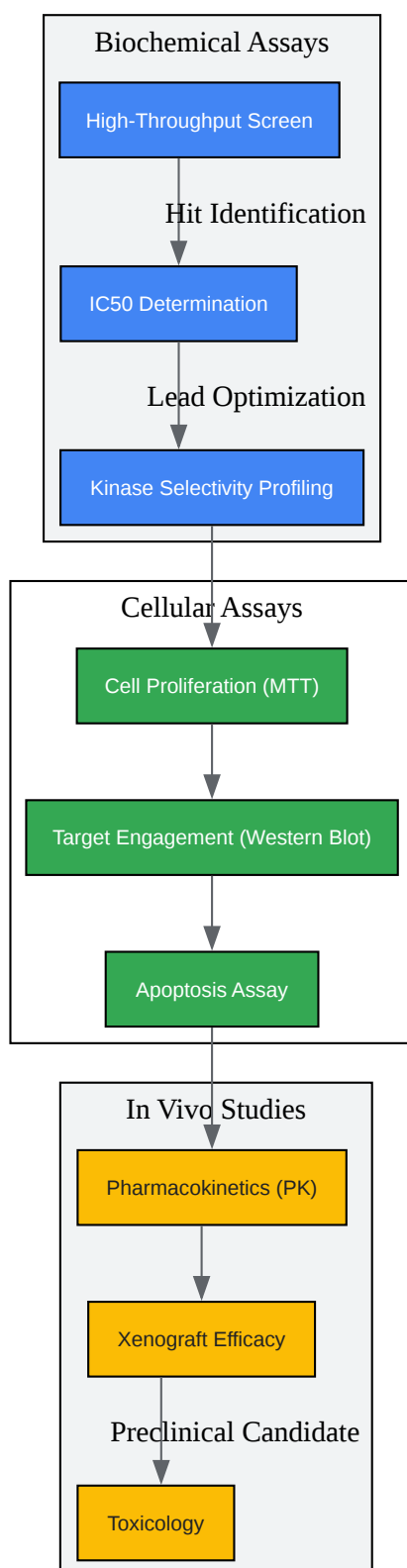
Cell Line	EGFR Status	GI50 (nM)	Assay
A431	Wild-Type (amplified)	10.5	MTT Assay
NCI-H1975	L858R/T790M Mutant	52.8	MTT Assay
PC-9	exon19del Mutant	8.2	MTT Assay
MCF-7	Low EGFR expression	>10,000	MTT Assay

GI50 values represent the concentration of Augustine required to inhibit 50% of cell growth.

## Signaling Pathways and Experimental Workflows

Visual representations of the targeted signaling pathway and the general workflow for characterization are provided below.





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [Augustine: A Novel Kinase Inhibitor Targeting EGFR for Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b563228#augustine-compound-discovery-and-characterization]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)